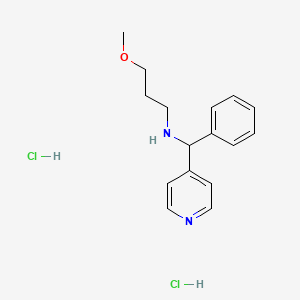
(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride
説明
(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride is a useful research compound. Its molecular formula is C16H22Cl2N2O and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Methoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine dihydrochloride, a compound with the CAS number 1185297-44-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a propyl group attached to a methoxy group, a phenyl ring, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 256.34 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions, which may enhance solubility and stability in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antitumor effects. For instance, modifications to the pyridine structure have been shown to enhance cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antibacterial and antifungal activities. Research indicates that certain pyridine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors. For example, some pyridine derivatives act as selective agonists or antagonists at dopamine receptors, which could have implications for treating neurological disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and receptor signaling pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and survival, suggesting that this compound could also exhibit similar properties.
Case Study 1: Antitumor Activity
A study evaluating the cytotoxic effects of pyridine derivatives found that modifications to the phenyl ring significantly enhanced antitumor activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range (6–22 μM), indicating strong inhibitory effects on tumor growth .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various synthesized pyridine compounds revealed that some exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. These findings underscore the potential of this compound as an antimicrobial agent .
Data Tables
特性
IUPAC Name |
3-methoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c1-19-13-5-10-18-16(14-6-3-2-4-7-14)15-8-11-17-12-9-15;;/h2-4,6-9,11-12,16,18H,5,10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSLVZLWNANBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(C1=CC=CC=C1)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















